4-Isopropyl-5-nitro-1H-imidazole
Description
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Properties
IUPAC Name |
5-nitro-4-propan-2-yl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4(2)5-6(9(10)11)8-3-7-5/h3-4H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNPXPWVFGVTKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(NC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Isopropyl-5-nitroimidazole chemical structure and properties
An In-Depth Technical Guide to 4-Isopropyl-5-nitroimidazole: Structure, Properties, and Scientific Context
This guide provides a comprehensive technical overview of 4-Isopropyl-5-nitroimidazole, a heterocyclic compound belonging to the broader class of nitroimidazoles. Synthesizing data from chemical databases, safety documentation, and primary scientific literature, this document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics, synthesis, and potential biological applications of this molecule and its analogs.
Introduction to the Nitroimidazole Scaffold
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, first gaining prominence with the discovery of the natural antibiotic azomycin (2-nitroimidazole) in the 1950s.[1][2] This discovery catalyzed the synthesis of thousands of analogs, leading to the development of life-saving drugs.[1] Nitroimidazole derivatives are renowned for their efficacy against anaerobic bacteria and protozoa, with metronidazole being a quintessential example.[3][4] The biological activity of these compounds is intrinsically linked to the reductive bioactivation of the nitro group, a mechanism that is particularly effective in the low-oxygen (hypoxic) environments characteristic of anaerobic infections or solid tumors.[1][5] The position of the nitro group (e.g., at C2, C4, or C5) and the nature of other substituents on the imidazole ring are critical determinants of the compound's therapeutic profile, including its spectrum of activity and toxicity.[6][7] 4-Isopropyl-5-nitroimidazole fits within this important class, representing a specific substitution pattern with potential for unique biological properties.
Chemical Structure and Physicochemical Properties
4-Isopropyl-5-nitroimidazole, as its name implies, is an imidazole ring substituted with an isopropyl group at position 4 and a nitro group at position 5. It is important to note that N-unsubstituted 4- or 5-substituted imidazoles can exist as tautomers. Therefore, the compound is often referred to as 2-isopropyl-4(5)-nitroimidazole in chemical literature and databases, acknowledging the rapid interconversion between the 4-nitro and 5-nitro forms.[8][9]
The key structural features—a planar, aromatic imidazole ring, a lipophilic isopropyl group, and an electron-withdrawing nitro group—collectively define its chemical behavior and biological potential.
Table 1: Physicochemical Properties of 4-Isopropyl-5-nitroimidazole
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N₃O₂ | [8] |
| Molecular Weight | 155.15 g/mol | [8] |
| CAS Number | 13373-32-5 | [8] |
| IUPAC Name | 2-(1-Methylethyl)-5-nitro-1H-imidazole | [8] |
| Melting Point | 180 °C | [8] |
| LogP (XLogP3) | 0.9 | [8] |
| Polar Surface Area (PSA) | 74.5 Ų | [8] |
| Appearance | Powder | [10] |
Synthesis Methodology
The synthesis of nitroimidazoles is typically achieved through the nitration of an imidazole precursor. A standard and effective method involves using a mixed acid nitrating agent, commonly a combination of nitric acid and sulfuric acid.[4][11] This approach ensures the formation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction on the imidazole ring.
Causality in Experimental Design
The choice of a mixed acid system is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the generation of the nitronium ion. The reaction temperature is carefully controlled, often starting at low temperatures, to manage the exothermic nature of the nitration and prevent unwanted side reactions or decomposition of the starting material.[11] The imidazole starting material is often dissolved in an acid (like sulfuric acid) prior to being added to the nitrating mixture. This pre-dissolution prevents decomposition that can occur if the basic imidazole compound is added directly to the strong nitrating mixture.[11] Following the reaction, the mixture is quenched by pouring it onto ice. This step serves to halt the reaction and to dilute the strong acid, facilitating the subsequent precipitation of the product. Finally, the addition of a base, such as ammonia, neutralizes the excess acid, causing the nitroimidazole product, which is less soluble in the neutral aqueous medium, to precipitate out of solution.[11]
Experimental Protocol: Nitration of 2-Isopropylimidazole
The following is a representative protocol for the synthesis of 4-Isopropyl-5-nitroimidazole, adapted from general procedures for imidazole nitration.[11]
Step 1: Preparation of the Nitrating Mixture
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add a specific volume of fuming nitric acid to a cooled volume of oleum (fuming sulfuric acid) while maintaining the temperature below 20°C using an ice bath.
Step 2: Preparation of the Imidazole Solution
-
In a separate beaker, dissolve 2-isopropylimidazole in concentrated sulfuric acid, ensuring the temperature is kept below 25°C.
Step 3: Nitration Reaction
-
Slowly add the imidazole solution to the stirring nitrating mixture.
-
Allow the reaction temperature to rise to approximately 60°C and maintain it until the reaction is complete (monitoring by TLC may be employed).
Step 4: Quenching and Precipitation
-
Carefully pour the reaction mixture onto a sufficient mass of crushed ice with stirring.
-
Slowly add concentrated ammonia to the quenched mixture until the solution is alkaline, which will precipitate the crude product.
Step 5: Isolation and Purification
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove residual salts.
-
Dry the product in a vacuum oven at an appropriate temperature (e.g., 80°C) to a constant weight.[11] Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted below.
Caption: General workflow for the synthesis of 4-Isopropyl-5-nitroimidazole.
Biological Activity and Mechanism of Action
While specific biological data for 4-Isopropyl-5-nitroimidazole is not extensively published, its activity can be inferred from the well-established principles of nitroimidazole pharmacology. The class is defined by its activity against anaerobic organisms.[3][12]
Mechanism of Reductive Activation
The antimicrobial toxicity of nitroimidazoles is dependent on the reduction of the nitro group.[5][13] This process occurs preferentially within anaerobic cells, which possess low redox potential enzyme systems (like pyruvate:ferredoxin oxidoreductase) capable of reducing the nitro group.[10] This reduction generates a short-lived, highly reactive nitroso radical and other cytotoxic intermediates.[5][13] These reactive species can then covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and cell death.[14][15] This selective activation in anaerobic environments is the key to their therapeutic window, minimizing toxicity to the aerobic cells of the host.[15]
Reductive Activation Pathway Diagram
The following diagram illustrates the key steps in the activation of a 5-nitroimidazole.
Caption: Reductive activation of 5-nitroimidazoles in anaerobic cells.
Structure-Activity Relationships (SAR)
The position of the nitro group significantly impacts biological activity. Studies comparing 4- and 5-nitroimidazoles in the context of tuberculosis have shown that 4-nitroimidazole derivatives (like PA-824) are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles are typically only active against anaerobic strains.[6] This suggests that the redox potential and subsequent metabolic activation of 4-nitroisomers may differ from their 5-nitro counterparts, allowing them to be activated under a broader range of oxygen concentrations. The presence of the isopropyl group at position 4 (or 2, depending on the tautomer) will influence the compound's lipophilicity and steric profile, which can affect cell penetration, solubility, and interaction with activating enzymes.[14]
Safety and Toxicology
Nitroimidazoles as a class are generally well-tolerated, but concerns exist regarding their potential for toxicity.[15] Safety data for the closely related compound 4-nitroimidazole indicates it is harmful if swallowed (Acute toxicity, Oral, Category 4).[16] The primary toxicological concern for nitroaromatic compounds is genotoxicity and mutagenicity, which is a direct consequence of their mechanism of action involving DNA damage.[7][15] While this is the basis of their therapeutic effect against pathogens, it also raises concerns about potential effects on host cells. However, the selective activation in hypoxic environments largely mitigates this risk in vivo.[15] Research continues to focus on designing novel nitroimidazole derivatives with improved safety profiles and reduced mutagenic potential.[7]
Conclusion
4-Isopropyl-5-nitroimidazole is a member of the pharmacologically significant nitroimidazole class. Its structure, featuring an isopropyl substituent and a nitro group on the imidazole core, suggests potential as a biologically active agent, likely with activity against anaerobic microorganisms. Its synthesis can be achieved through established nitration protocols, and its mechanism of action is presumed to follow the classic pathway of reductive activation characteristic of this compound class. While detailed biological and toxicological data for this specific molecule are sparse, the extensive knowledge base for related 4- and 5-nitroimidazoles provides a strong foundation for future investigation. Further research into its specific antimicrobial spectrum, efficacy, and safety profile is warranted to fully elucidate its potential in drug discovery and development.
References
- F. Hoffman-La Roche & Co. (1972). Process for preparing 4(5)-nitroimidazoles. U.S. Patent 3,644,391.
-
Goldman, P., & Wuest, J. (1982). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. Antimicrobial Agents and Chemotherapy, 21(6), 1013–1015. Retrieved from [Link]
- Dumanović, D., & Kosanović, D. (1994).
-
Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317–1327. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4-NITROIMIDAZOLE. Retrieved February 14, 2026, from [Link]
-
Szymańska, E., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. Retrieved from [Link]
-
Sharma, V., & Kumar, V. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Molecules, 14(11), 4900-4922. Retrieved from [Link]
-
Li, Q., et al. (2022). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Scientific Reports, 12, 1933. Retrieved from [Link]
-
Kamal, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2939. Retrieved from [Link]
- Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 1024-1029.
-
Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Heterocyclic Chemistry, 61(4), 589-603. Retrieved from [Link]
-
de Melo, G. M. A., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(3), 321–327. Retrieved from [Link]
- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
-
Roe, F. J. C. (n.d.). Safety of Nitroimidazoles. PN Lee Statistics and Computing Ltd. Retrieved February 14, 2026, from [Link]
-
R Discovery. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Nitroimidazole. Retrieved February 14, 2026, from [Link]
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Technical Deep Dive: 5-Nitroimidazole Derivatives with Isopropyl Moieties
Executive Summary
The 5-nitroimidazole (5-NI) scaffold remains the cornerstone of anaerobic antimicrobial and antiprotozoal therapy.[1] While Metronidazole is the clinical standard, its relatively short half-life and moderate lipophilicity have driven the development of "second-generation" derivatives. This guide focuses on derivatives incorporating an isopropyl group —specifically examining Ipronidazole (1-methyl-2-isopropyl-5-nitroimidazole) and novel N1-isopropyl analogs.
The introduction of an isopropyl moiety alters the physicochemical profile of the 5-NI core, primarily by increasing steric bulk and lipophilicity (LogP). These changes are critical for modulating tissue distribution, blood-brain barrier (BBB) penetration, and metabolic stability. This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR), regioselective synthesis protocols, and validation methodologies for these derivatives.
Structural Chemistry & SAR Analysis[2][3][4]
The biological activity of 5-nitroimidazoles hinges on the reduction of the nitro group at position C5. Substituents at N1 and C2 modulate this redox potential and the drug's pharmacokinetic properties.
The Isopropyl Impact
The isopropyl group (
-
C2-Position (e.g., Ipronidazole):
-
Effect: The isopropyl group at C2 provides significant steric bulk compared to the methyl group in Metronidazole. This steric hindrance can protect the imidazole ring from certain metabolic degradations without abolishing the essential redox activity of the nitro group.
-
Lipophilicity: Increases the octanol-water partition coefficient (LogP), facilitating passive diffusion across protozoal membranes.
-
-
N1-Position (Novel Research Analogs):
-
Effect: Replacing the ethyl-hydroxy chain of Metronidazole with a simple isopropyl group creates a more lipophilic, non-polar molecule.
-
SAR Consequence: While N1-substitution is necessary for activity (N1-H compounds are generally tautomeric and less active), the bulk of an isopropyl group at N1 can influence the regioselectivity of synthesis, often favoring the thermodynamically stable but biologically inactive 4-nitro isomer if reaction conditions are not controlled.
-
Physicochemical Comparison
| Compound | Structure | Substituents | LogP (Approx) | Primary Use |
| Metronidazole | 5-NI | N1-ethanol, C2-methyl | -0.02 | Human (Anaerobes/Protozoa) |
| Ipronidazole | 5-NI | N1-methyl, C2-isopropyl | ~1.60 | Veterinary (Histomoniasis) |
| Secnidazole | 5-NI | N1-(2-hydroxypropyl), C2-methyl | ~0.20 | Human (Long Half-life) |
| Ronidazole | 5-NI | N1-methyl, C2-carbamate | ~0.30 | Veterinary |
Technical Insight: The jump in LogP for Ipronidazole (from -0.02 to ~1.60) drastically changes its tissue distribution profile, making it highly effective for systemic infections in poultry but also raising toxicity concerns (neurotoxicity) that limit human use.
Mechanism of Action (MOA)
The mechanism is a self-validating redox cycle. Specificity for anaerobes arises because aerobic cells lack the low-redox-potential electron donors (like ferredoxin) required to reduce the 5-nitro group.
The Reductive Cascade
-
Entry: Passive diffusion into the cell.
-
Activation: The pyruvate:ferredoxin oxidoreductase (PFOR) system generates reduced ferredoxin.[2][3]
-
Electron Transfer: Reduced ferredoxin donates an electron to the nitro group (
), forming a nitro radical anion ( ). -
Toxicity: The radical anion reduces further to nitroso and hydroxylamine intermediates, which covalently bind to DNA, causing strand breakage and helix destabilization.
MOA Visualization
Figure 1: The reductive activation pathway of 5-nitroimidazoles. Note the "Futile Cycling" in aerobic environments which confers selectivity.
Synthesis Protocols: Regioselective Alkylation
Challenge: The nitro group at position 5 creates steric hindrance, often pushing the reaction toward the sterically favored but biologically useless 4-nitro isomer.
Protocol: Synthesis of N1-Isopropyl-5-Nitroimidazole
Target: Overcoming steric hindrance to favor the 5-nitro isomer.
Reagents:
-
Isopropyl Bromide (Alkylating Agent)
-
Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: DMF or Acetonitrile (
)
Step-by-Step Methodology:
-
Preparation: Dissolve 4(5)-nitroimidazole (10 mmol) in anhydrous DMF (15 mL).
-
Deprotonation: Add anhydrous
(1.5 eq) and stir at room temperature for 30 minutes. The solution will darken as the nitroimidazolate anion forms. -
Alkylation: Add Isopropyl Bromide (1.2 eq) dropwise.
-
Critical Control Point: Heat the reaction to 80°C . While lower temperatures generally favor the kinetic product (5-nitro), the bulk of the isopropyl group requires thermal energy to overcome the activation barrier. However, excessive heat (>100°C) promotes thermodynamic rearrangement to the 4-nitro isomer.
-
-
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The 5-nitro isomer typically has a lower Rf value than the 4-nitro isomer due to higher polarity.
-
Workup: Quench with ice water. Extract with Ethyl Acetate (
mL). Wash organic layer with brine. -
Purification (Crucial): The crude mixture will contain both isomers. Separate via column chromatography on silica gel.
-
Eluent: Gradient Hexane
40% EtOAc/Hexane. -
Identification: The 5-nitro isomer is identified by proton NMR (H-4 signal is deshielded, typically
7.9-8.1 ppm) compared to the 4-nitro isomer (H-5 signal, 7.5-7.7 ppm).
-
Synthesis Workflow Diagram
Figure 2: Regioselective synthesis workflow distinguishing the active 5-nitro isomer from the inactive 4-nitro byproduct.[5]
Pharmacokinetics & Efficacy[10][11][12]
The isopropyl group fundamentally alters the drug's residence time and distribution.
Comparative Pharmacokinetics
| Parameter | Metronidazole | Ipronidazole (Isopropyl-based) | Mechanism of Difference |
| Half-life ( | 8.5 hours (Human) | 4-6 hours (Poultry)* | Rapid metabolism of the alkyl side chain. |
| Bioavailability | >90% | >80% | High lipophilicity ensures rapid gut absorption. |
| Metabolism | Oxidative (Side chain oxidation) | Hydroxylation of isopropyl group | The isopropyl group is a target for CYP450 hydroxylation. |
| Distribution | Wide (inc.[7] CSF) | Extensive (High tissue binding) | Increased LogP drives tissue accumulation. |
*Note: Direct human data for Ipronidazole is limited due to its veterinary restriction; data extrapolated from animal models.
In Vitro Validation (Protocol)
To verify the efficacy of a synthesized isopropyl derivative, a standard Minimum Inhibitory Concentration (MIC) assay is required.
Protocol: Anaerobic MIC Determination
-
Organism: Bacteroides fragilis (ATCC 25285) or Trichomonas vaginalis.
-
Media: Brucella Agar supplemented with hemin (
), Vitamin K1 ( ), and laked sheep blood (5%). -
Inoculum: Prepare suspension to
CFU/mL. -
Drug Dilution: Serial 2-fold dilutions of the isopropyl-5-NI derivative in DMSO (range 0.125 to 64
). -
Incubation: Anaerobic jar (GasPak system) at 37°C for 48 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth.
-
Control: Metronidazole should show MIC
. -
Success Criterion: Novel isopropyl derivatives should target MIC
to be considered potent.
-
References
-
Edwards, D. I. (1993). Nitroimidazole drugs-action and resistance mechanisms.[8] I. Mechanisms of action.[2][8][9] Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Link
-
Leitsch, D., et al. (2011). Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia. Journal of Antimicrobial Chemotherapy. Link
-
Bhujanga Rao, A. K. S., et al. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Yassine, H., et al. (2011). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents. Der Pharma Chemica, 3(6), 329-338. Link
-
Schwartz, D. E., & Jeunet, F. (1976). Pharmacokinetic and metabolic studies with ornidazole in man: comparison with metronidazole.[10] Chemotherapy, 22(1), 19-29. Link
-
PubChem. Ipronidazole (Compound Summary). National Library of Medicine. Link
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- 4. dl.ndl.go.jp [dl.ndl.go.jp]
- 5. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. Reactivity of Reduced [2Fe-2S] Ferredoxins Parallels Host Susceptibility to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. semanticscholar.org [semanticscholar.org]
Technical Guide: Tautomerism of 4(5)-Isopropyl-5(4)-Nitroimidazole
The following technical guide details the tautomerism of 4(5)-isopropyl-5(4)-nitroimidazole. It is structured to provide actionable insights for researchers in medicinal chemistry and structural biology.
Mechanisms, Characterization, and Implications for Drug Design
Executive Summary
The tautomerism of 4(5)-isopropyl-5(4)-nitroimidazole represents a critical equilibrium in the development of nitroimidazole-based therapeutics (e.g., radiosensitizers, antibiotics). Unlike simple imidazoles, the presence of a strong electron-withdrawing nitro group (
Chemical Identity & Tautomeric Equilibrium
In
-
Tautomer A (4-nitro): 5-isopropyl-4-nitro-1H-imidazole. The nitro group is at position 4.[1][2][3][4]
-
Tautomer B (5-nitro): 4-isopropyl-5-nitro-1H-imidazole. The nitro group is at position 5.[2][4][5][6]
While often referred to as "4(5)-isopropyl-5(4)-nitroimidazole" to denote the mixture, Tautomer A (Nitro at C4) is generally the thermodynamically dominant species in solution and solid state due to electronic stabilization, despite the steric bulk of the adjacent isopropyl group.
Visualization: Tautomeric Pathway
The following diagram illustrates the proton migration and the resulting structural isomers.
Figure 1: The tautomeric equilibrium favors the 4-nitro isomer due to resonance stabilization of the nitro group away from the protonated nitrogen.
Thermodynamic & Mechanistic Drivers[7][8]
Electronic Effects (The Nitro Dominance)
The nitro group is a strong electron-withdrawing group (EWG). In the imidazole ring, EWGs destabilize the adjacent protonated nitrogen (N1) due to inductive electron withdrawal, which increases the acidity of the N1-H bond.
-
Position 4 (Beta to N1): The nitro group is further from the N1-H, minimizing destabilizing inductive interactions. This favors Tautomer A .
-
Position 5 (Alpha to N1): The nitro group is adjacent to N1-H. The electron deficiency creates a "hot spot" of instability.
Steric Effects (The Isopropyl Factor)
The isopropyl group is sterically demanding.
-
In Tautomer A (5-iPr): The isopropyl group is at C5, adjacent to the N1-H. This creates a steric clash between the methyls of the isopropyl group and the N-H proton.
-
In Tautomer B (4-iPr): The isopropyl group is at C4, away from the N1-H, which is sterically more favorable.
Net Result: The electronic stabilization of the 4-nitro arrangement typically outweighs the steric penalty of the 5-isopropyl group. However, the ratio of Tautomer A to Tautomer B is lower than in the methyl analogue (4-methyl-5-nitroimidazole) because the bulkier isopropyl group destabilizes Tautomer A more than a methyl group would.
Analytical Characterization Protocols
Distinguishing these tautomers requires controlled conditions, as rapid exchange in protic solvents can average signals.
NMR Spectroscopy Protocol
Objective: Freeze the equilibrium or identify distinct chemical shifts characteristic of the 4-nitro species.
| Parameter | Recommended Setting/Value | Rationale |
| Solvent | DMSO-d6 or Acetone-d6 | Aprotic polar solvents slow proton exchange via hydrogen bonding, sharpening N-H signals. |
| Temperature | 298 K (lowering to 250 K if needed) | Lower temperatures reduce the rate of tautomerization, potentially splitting averaged signals. |
| Concentration | 10–20 mM | Prevents concentration-dependent aggregation shifts. |
| Key Signal: C-H (C2) | The C2 proton is sensitive to the ring electron density. | |
| Key Signal: N-H | A broad singlet; its position correlates with H-bond strength. |
Self-Validating Check:
-
If the C2 proton appears as a single sharp peak at room temperature, the exchange is fast (averaged).
-
Run a
HSQC : The C4 and C5 carbons will have distinct shifts. In the 4-nitro tautomer, C4 (bearing ) is typically deshielded ( 145 ppm) compared to C5 ( 130 ppm).
X-Ray Crystallography
In the solid state, the molecule freezes into the most stable tautomer.
-
Protocol: Recrystallize slowly from a non-protic solvent (e.g., acetonitrile or ethyl acetate/hexane).
-
Expected Result: The crystal structure usually reveals 5-isopropyl-4-nitroimidazole with intermolecular hydrogen bonds forming chains or dimers.
UV-Vis Spectroscopy
-
4-Nitro Tautomer:
. -
5-Nitro Tautomer: Typically blue-shifted (
) due to steric twisting of the nitro group out of planarity if adjacent to a bulky N-substituent (in N-alkylated derivatives).
Experimental Workflow: Regioselective Alkylation
For drug development, "locking" the tautomer via N-alkylation is a common goal. The tautomeric ratio dictates the product distribution.
Synthesis Protocol: N-Alkylation
Reaction: 4(5)-isopropyl-5(4)-nitroimidazole + Alkyl Halide (
-
Dissolution: Dissolve 1.0 eq of substrate in anhydrous DMF.
-
Deprotonation: Add 1.1 eq of
(Cesium effect enhances -alkylation yield). Stir for 30 min at 0°C.-
Note: The anion is formed. The negative charge is delocalized.
-
-
Alkylation: Add 1.1 eq of Alkyl Halide dropwise.
-
Workup: Dilute with water, extract with EtOAc.
-
Separation: The isomers have significantly different polarities.
-
5-Nitro Isomer (Target): Usually less polar (higher
). -
4-Nitro Isomer: Usually more polar (lower
).
-
Decision Tree for Isomer Identification
Figure 2: NOE (Nuclear Overhauser Effect) is the definitive method for assigning N-alkylated regioisomers.
Implications in Drug Design
-
Metabolic Stability: 5-nitroimidazoles (like Metronidazole) are reducible by anaerobic bacteria, generating toxic radical species. The redox potential is influenced by the position of the isopropyl group.
-
Solubility: The 4(5)-isopropyl analog is more lipophilic than the methyl analog (LogP increases by ~0.8), enhancing blood-brain barrier penetration but reducing aqueous solubility.
-
Synthesis Strategy: Because the 4-nitro tautomer is dominant, direct alkylation often yields the 1-alkyl-4-nitro isomer as the major product (via reaction at the less hindered/more nucleophilic nitrogen). To synthesize the 1-alkyl-5-nitro isomer (often the bioactive scaffold), specialized conditions or directing groups are required.
References
-
Tautomerism of Nitroimidazoles
- Title: "Nitroimidazole - Wikipedia" (General Overview & Structural Equivalence)
- Source: Wikipedia / Vertex AI Search
-
URL:[Link]
-
Gas Phase Stability & Ioniz
- Title: "Ionization of 2- and 4(5)-Nitroimidazoles Radiosensitizers: A 'Kinetic Competition' Between NO2 and NO Losses"
- Source: N
-
URL:[Link]
-
NMR Characterization of 4-Nitroimidazole Deriv
- Title: "NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory"
- Source: Swinburne University / CSIRO Publishing
-
URL:[Link]
-
Synthesis & Regioselectivity
-
Crystallographic Evidence
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Two tautomers in one crystal: 4(5)-nitro-5(4)-methoxyimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing NMR parameters, structure and dynamics of 5-nitroimidazole derivatives. Density functional study of prototypical radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. jocpr.com [jocpr.com]
Foreword: The Significance of Isomerism in Nitroimidazole Drug Design
An In-depth Technical Guide on the Core Differences Between 2-isopropyl- and 4-isopropyl Nitroimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of 2-isopropyl nitroimidazole and 4-isopropyl nitroimidazole. As a Senior Application Scientist, the aim is to synthesize the available scientific literature to offer field-proven insights into the critical distinctions between these positional isomers, from their chemical synthesis and physicochemical properties to their anticipated biological activities. This document is structured to explain the causality behind experimental choices and theoretical differences, providing a foundational understanding for researchers in medicinal chemistry and drug development.
The nitroimidazole scaffold is a cornerstone in the development of therapeutics for anaerobic infections and as hypoxic cell radiosensitizers in oncology.[1][2] The biological activity of these compounds is critically dependent on the reductive bioactivation of the nitro group, a process that is highly sensitive to the electronic and steric environment of the imidazole ring.[1][3] Consequently, the seemingly minor change of placing a substituent, such as an isopropyl group, at the C2 versus the C4 position can lead to profound differences in a molecule's therapeutic efficacy, toxicity, and pharmacokinetic profile.[4][5] This guide will dissect these differences, providing a robust framework for understanding the structure-activity relationships (SAR) that govern this important class of molecules.
Part 1: Synthesis and Regiochemical Control
The regioselective synthesis of substituted nitroimidazoles is a non-trivial challenge that dictates the feasibility of developing a specific isomer as a drug candidate. The choice of starting material and reaction conditions is paramount to achieving the desired substitution pattern.
Synthesis of 2-Isopropyl-Nitroimidazoles
The most direct route to a 2-isopropyl nitroimidazole involves the nitration of the parent 2-isopropylimidazole. This reaction typically yields a mixture of the 4-nitro and 5-nitro isomers. The final position of the nitro group is directed by the reaction conditions. For the purpose of this guide, we will consider the properties relative to the imidazole core, where 4- and 5-nitro isomers are often discussed together due to tautomerism in the N-unsubstituted parent ring.
Generalized Experimental Protocol: Nitration of 2-Isopropylimidazole
-
Dissolution: Dissolve 2-isopropylimidazole in a strong acid, typically concentrated sulfuric acid, under cooling in an ice bath to manage the exothermic reaction.
-
Nitration: Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution, maintaining a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent side reactions.
-
Reaction Quenching: After stirring for a defined period, the reaction mixture is carefully poured over crushed ice.
-
Neutralization & Precipitation: The acidic solution is neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide) until the product precipitates.
-
Isolation and Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification is achieved via recrystallization or column chromatography to isolate the desired isomer.
Synthesis of 4-Isopropyl-Nitroimidazoles
Synthesizing the 4-isopropyl isomer often requires building the imidazole ring with the isopropyl group already in the correct position, as direct isopropylation of a pre-formed nitroimidazole ring is generally not regioselective.
Conceptual Synthetic Workflow for 4-Isopropyl Nitroimidazole
Caption: The reductive bioactivation pathway of nitroimidazoles.
Predicted Efficacy: 2-Isopropyl vs. 4-Isopropyl
-
Antimicrobial/Antiprotozoal Activity: The efficacy of nitroimidazoles often correlates with their redox potential. [1]A more easily reduced compound (less negative E½) is generally more active. Based on the electronic effects described in Table 1, the 4-isopropyl nitroimidazole would be predicted to be the more potent antimicrobial agent because its nitro group should be more readily reduced.
-
Radiosensitizing Activity: The primary requirement for a radiosensitizer is to effectively "fix" radiation-induced DNA damage, a function related to the molecule's electron affinity. [3][6]Similar to antimicrobial activity, a higher electron affinity (easier reduction) is desirable. Therefore, the 4-isopropyl isomer is also hypothesized to be a more effective radiosensitizer . Furthermore, the steric bulk of the isopropyl group at the C2 position might hinder the interaction of the nitro group with the target DNA radicals or the activating enzymes, potentially reducing its efficacy compared to the less hindered C4 isomer.
Part 4: Structure-Activity Relationship (SAR) and Drug Development Insights
The analysis of these two isomers provides key SAR insights for drug development professionals:
-
Electronic Tuning is Key: The primary determinant of activity in this class is the ease of reduction of the nitro group. Substituents that are electron-withdrawing generally enhance activity, while electron-donating groups may reduce it. The position of these groups is critical for the magnitude of this effect.
-
Steric Factors Matter: Steric hindrance around the nitro group (at C5) and the sites of metabolic activation can significantly impact biological activity. The C2 position is particularly sensitive to bulky substituents, which may impede the necessary molecular interactions for bioactivation. [7]3. ADME Properties are Modifiable: The choice of isomer can influence lipophilicity and pKa, which in turn affect solubility, membrane permeability, and plasma protein binding. The 4-isopropyl isomer, being potentially more lipophilic, might exhibit better tissue penetration but could also be subject to more rapid metabolic clearance.
Conclusion
While 2-isopropyl and 4-isopropyl nitroimidazole are simple positional isomers, their anticipated properties are remarkably distinct. The placement of the isopropyl group significantly influences the molecule's electronic and steric characteristics. Based on established principles of medicinal chemistry and structure-activity relationships within the nitroimidazole class, the 4-isopropyl nitroimidazole isomer is predicted to exhibit superior biological activity as both an antimicrobial and a radiosensitizing agent, primarily due to a more favorable redox potential and reduced steric hindrance around the nitro group.
This guide underscores the critical importance of regiochemistry in drug design. Direct, parallel synthesis and biological testing of these two isomers would be a valuable endeavor to experimentally validate these well-grounded hypotheses and further refine our understanding of the nitroimidazole pharmacophore.
References
-
[Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b]o[8][10]xazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824]()
Sources
- 1. mdpi.com [mdpi.com]
- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Physical-chemical properties and antitrichomonal effect of 2-, 4-, and 5-nitroimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. jocpr.com [jocpr.com]
- 8. In vivo radiosensitizing effect of nitroimidazole derivative KIN-804 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radiosensitization by quaternary salts of 5-nitroimidazole derivatives (Journal Article) | ETDEWEB [osti.gov]
- 14. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of antitubercular nitroimidazoles. 2. Determinants of aerobic activity and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
- 17. elearning.unimib.it [elearning.unimib.it]
- 18. researchgate.net [researchgate.net]
- 19. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
- 21. lcms.cz [lcms.cz]
- 22. repository.up.ac.za [repository.up.ac.za]
- 23. jocpr.com [jocpr.com]
- 24. US4209631A - Process for the safe nitration of 2-methylimidazole - Google Patents [patents.google.com]
- 25. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dl.ndl.go.jp [dl.ndl.go.jp]
- 27. US3644391A - Process for preparing 4(5)-nitroimdazoles - Google Patents [patents.google.com]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Probing NMR parameters, structure and dynamics of 5-nitroimidazole derivatives. Density functional study of prototypical radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 35. figshare.swinburne.edu.au [figshare.swinburne.edu.au]
- 36. asianpubs.org [asianpubs.org]
- 37. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. dev.spectrabase.com [dev.spectrabase.com]
Methodological & Application
Application Note: 2-Isopropyl-4(5)-nitroimidazole as a Pharmaceutical Intermediate
Introduction & Nomenclature Clarification
The Molecule
2-Isopropyl-4(5)-nitroimidazole (CAS: 13373-32-5) is a critical pharmaceutical intermediate primarily used in the synthesis of Ipronidazole (1-methyl-2-isopropyl-5-nitroimidazole), a veterinary antiprotozoal agent used to verify histomoniasis in poultry and swine dysentery.[1]
Nomenclature Alert: The "4-Isopropyl" Ambiguity
While often colloquially referred to as "4-isopropyl-5-nitroimidazole" in legacy literature or broad chemical searches, this nomenclature is technically imprecise due to annular tautomerism.
-
Tautomerism: In the unsubstituted state (N-H), the imidazole ring undergoes rapid proton exchange between N1 and N3. Consequently, the substituent at position 4 is equivalent to position 5.
-
Correct IUPAC Designation: The intermediate is correctly identified as 2-isopropyl-4-nitro-1H-imidazole (or 5-nitro).
-
Downstream Specificity: Upon N-alkylation (e.g., methylation to form Ipronidazole), the position becomes fixed. The pharmaceutical target, Ipronidazole, is specifically the 1-methyl-5-nitro isomer.
Strategic Importance
The nitroimidazole class (including Metronidazole, Tinidazole, and Dimetridazole) relies on the 5-nitro group for biological activity.[2][3] The isopropyl group at position 2 enhances lipophilicity, improving tissue penetration and efficacy against specific protozoa like Histomonas meleagridis.
Material Science & Handling
Physical Properties
| Property | Specification |
| Appearance | Yellow to brownish crystalline powder |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| Melting Point | 178–182 °C |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| pKa | ~9.2 (Imidazole N-H acidity) |
Health, Safety, and Environment (HSE)
-
Explosion Hazard: Nitroimidazoles are energetic compounds. While less sensitive than polynitro-aromatics, bulk heating or adiabatic compression can trigger decomposition. Reactions involving fuming nitric acid must be temperature-controlled.
-
Toxicity: Suspected mutagen/carcinogen (Group 2B). Handle in a fume hood with full PPE (nitrile gloves, face shield).
-
Reagent Safety: Downstream methylation often uses Dimethyl Sulfate (DMS) , a potent carcinogen and alkylating agent. Strict containment is required.[2][4]
Protocol 1: Synthesis of the Intermediate (Nitration)
This protocol describes the nitration of 2-isopropylimidazole to yield 2-isopropyl-4(5)-nitroimidazole .
Reaction Scheme
The reaction involves electrophilic aromatic substitution using a mixed acid system (HNO₃/H₂SO₄).
Reagents & Equipment
-
Substrate: 2-Isopropylimidazole (98% purity).
-
Nitrating Agent: Fuming Nitric Acid (98%) and Concentrated Sulfuric Acid (98%).
-
Quenching: Crushed ice, Ammonium Hydroxide (NH₄OH, 25%).
-
Equipment: Jacketed glass reactor with overhead stirrer, internal temperature probe, dropping funnel.
Step-by-Step Procedure
-
Acid Preparation: In the reactor, charge Sulfuric Acid (3.0 eq) . Cool to 0–5 °C.
-
Substrate Addition: Slowly add 2-Isopropylimidazole (1.0 eq) portion-wise. Caution: Exothermic. Maintain internal temperature <15 °C.
-
Nitric Acid Addition: Add Fuming Nitric Acid (1.2 eq) dropwise over 60 minutes. Maintain temperature <10 °C to prevent oxidative degradation.
-
Reaction: Slowly warm the mixture to 90–95 °C . Hold for 4–6 hours.
-
Quenching: Cool the reaction mass to 25 °C. Pour the mixture slowly onto crushed ice (5x weight of acid) with vigorous stirring.
-
Neutralization: Adjust pH to 5.0–6.0 using Ammonium Hydroxide. Note: The product precipitates as the free base.
-
Isolation: Filter the yellow precipitate. Wash with cold water (3x) to remove acid salts.
-
Drying: Dry in a vacuum oven at 50 °C.
In-Process Control (IPC)
-
TLC: Mobile phase Ethyl Acetate:Hexane (1:1). Visualize with UV (254 nm).
-
Limit Test: Ensure <1% unreacted starting material.
Protocol 2: Downstream Application (Methylation to Ipronidazole)
This protocol details the conversion of the intermediate into the API, Ipronidazole . The critical challenge is Regioselectivity (N1 vs N3 methylation).
Reaction Logic
Methylation of 2-isopropyl-4(5)-nitroimidazole yields two isomers:
-
1-methyl-2-isopropyl-5-nitroimidazole (Target: Ipronidazole) – Sterically favored.
-
1-methyl-2-isopropyl-4-nitroimidazole (Impurity) – Less active.
Reagents
-
Substrate: 2-Isopropyl-4(5)-nitroimidazole.[1]
-
Methylating Agent: Dimethyl Sulfate (DMS) (1.1 eq).
-
Base: Sodium Hydroxide (NaOH) or Potassium Carbonate.
-
Solvent: Acetone or Toluene.
Step-by-Step Procedure
-
Dissolution: Dissolve the nitroimidazole intermediate in Acetone (10 volumes) .
-
Base Addition: Add Powdered K₂CO₃ (1.5 eq) . Stir for 30 minutes at room temperature.
-
Methylation: Add Dimethyl Sulfate (1.1 eq) dropwise.
-
Reflux: Heat to reflux (55–60 °C) for 4 hours.
-
Workup: Distill off 80% of acetone. Add water. Extract with Dichloromethane (DCM) .
-
Isomer Purification (Critical):
-
The crude mixture typically contains ~85:15 ratio of 5-nitro (Target) to 4-nitro (Impurity).
-
Recrystallization: Dissolve in hot Ethanol/Water (80:20) . Cool slowly to 0 °C. The 5-nitro isomer (Ipronidazole) crystallizes preferentially.
-
-
Final Yield: Expect ~65–70% isolated yield of Ipronidazole.
Visual Workflows
Synthesis Pathway Diagram
Caption: Step-by-step synthesis workflow from 2-isopropylimidazole to Ipronidazole, highlighting the critical intermediate stage.
Isomer Selectivity Logic
Caption: Divergent methylation pathways showing the preferential formation of the active 5-nitro pharmaceutical ingredient.
Analytical Validation
To ensure the intermediate quality and final API purity, the following HPLC method is recommended.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 315 nm (Nitro group absorption) |
| Retention Times | 4-Nitro Isomer: ~6.2 min 5-Nitro Isomer (Ipronidazole): ~7.5 min |
Acceptance Criteria
-
Intermediate Purity: >98.0% by area.
-
Moisture (KF): <0.5% (Water interferes with methylation).
-
Iron Content: <10 ppm (Iron can catalyze unwanted reduction of the nitro group).
References
-
Trivedi, M. N., et al. (2011).[2] "Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents." Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.[2]
-
Dumanović, D., & Kosanović, D. (1994). "Optimization of Synthesis of Nitroimidazoles and Nitropyrazoles Based on Polarographic Investigations." Heterocycles, 37(3).[4]
-
Merck & Co Inc. (1972). "Process for preparing 2-hydroxyalkyl-4(5)-nitroimidazoles." US Patent 3,666,644.
-
Echemi. (2023).[5] "2-Isopropyl-4-nitroimidazole Product Database." Echemi Chemical Database.
-
PubChem. (2025).[6] "4-Methyl-5-nitroimidazole Compound Summary." National Library of Medicine.
Sources
- 1. echemi.com [echemi.com]
- 2. jocpr.com [jocpr.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. dl.ndl.go.jp [dl.ndl.go.jp]
- 5. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series [mdpi.com]
- 6. 4-Methyl-5-nitroimidazole | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues with 4-Isopropyl-5-nitro-1H-imidazole in water
Technical Support Center: 4-Isopropyl-5-nitro-1H-imidazole Solubility Guide
Executive Summary: The Physicochemical Challenge
Compound: 4-Isopropyl-5-nitro-1H-imidazole Core Issue: High lipophilicity combined with an amphoteric imidazole ring creates a "U-shaped" solubility profile. The isopropyl group (hydrophobic tail) significantly reduces water solubility compared to methyl-substituted analogs (e.g., Metronidazole), while the 5-nitro group (electron-withdrawing) reduces the basicity of the imidazole ring, requiring stronger acids to achieve protonation.
This guide provides a structured troubleshooting pathway to achieve stable aqueous solutions for experimental use.
Part 1: Diagnostic & Immediate Troubleshooting
Q1: Why is the compound precipitating in my neutral buffer (PBS/Media)?
Answer: At neutral pH (pH 6.0–8.0), 4-Isopropyl-5-nitro-1H-imidazole exists predominantly in its neutral (uncharged) form , which is the least soluble species.
-
The Chemistry: The 5-nitro group is strongly electron-withdrawing. This lowers the pKa of the imidazole nitrogen (N3) to approximately 2.3–2.8 , meaning it will not protonate (and become water-soluble) at physiological pH.
-
The Fix: You must shift the ionization equilibrium or use a co-solvent.
Troubleshooting Protocol:
-
Check pH: If your application allows, adjust the pH to < 2.0 (cationic form) or > 10.0 (anionic form). Note: Extreme pH may affect biological assays.
-
Switch Solvent: If neutral pH is required, do not use pure water. Switch to a Co-solvent System (See Part 2).
Q2: What is the estimated solubility profile?
Based on structure-activity relationships (SAR) with 4-methyl-5-nitroimidazole and LogP calculations.
| Solvent / Condition | Estimated Solubility | Species Dominance |
| Water (pH 7.0) | < 0.5 mg/mL (Poor) | Neutral |
| 0.1 N HCl (pH ~1) | > 10 mg/mL (High) | Cationic (Protonated) |
| 0.1 N NaOH (pH ~12) | > 10 mg/mL (High) | Anionic (Deprotonated) |
| DMSO | > 50 mg/mL | Neutral |
| Ethanol | ~ 10–20 mg/mL | Neutral |
Part 2: Solubilization Strategies (Step-by-Step)
Method A: Co-Solvent System (For Biological Assays)
Use this method if you need to introduce the compound into cell culture media or neutral buffers without precipitation.
Reagents:
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 400 (PEG 400)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Stock Preparation: Dissolve the compound in 100% DMSO at a concentration of 50–100 mM . Sonicate for 5 minutes to ensure complete dissolution.
-
Intermediate Dilution (Critical Step): Do not add the DMSO stock directly to water.
-
Mix the DMSO stock with PEG 400 (Ratio 1:1).
-
Why? PEG 400 acts as an interfacial tension modifier, preventing the "crashing out" effect when the hydrophobic isopropyl tail hits the water.
-
-
Final Dilution: Slowly add the DMSO/PEG mixture to your aqueous buffer (vortexing rapidly) to achieve a final co-solvent concentration of < 1% (or as tolerated by your assay).
Method B: Cyclodextrin Complexation (For In Vivo/Animal Studies)
Cyclodextrins (CDs) encapsulate the hydrophobic isopropyl group, rendering the molecule water-soluble without using toxic organic solvents.
Reagents:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Milli-Q Water
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in water.
-
Add an excess of 4-Isopropyl-5-nitro-1H-imidazole powder to the solution.
-
Agitate: Shake or stir at room temperature for 24–48 hours.
-
Filter: Pass through a 0.45 µm PVDF filter to remove undissolved solids.
-
Quantify: Measure concentration via UV-Vis (approx. 320 nm) against a standard curve.
Part 3: Visualizing the Solubility Logic
The following diagram illustrates the decision-making process for solubilizing this specific nitroimidazole derivative based on your experimental constraints.
Caption: Decision matrix for solubilizing 4-Isopropyl-5-nitro-1H-imidazole based on pH and toxicity constraints.
Part 4: Stability & Handling (FAQ)
Q3: Is the compound light-sensitive?
Answer: Yes. Nitroimidazoles are susceptible to photochemical degradation, often turning yellow or brown upon exposure to UV/visible light.
-
Action: Always wrap vials in aluminum foil or use amber glassware during the solubilization process.
Q4: Can I autoclave the solution?
Answer: Avoid autoclaving. While the imidazole ring is thermally stable, the nitro group can undergo hydrolysis or rearrangement at high temperatures (121°C), especially if the pH is not perfectly neutral.
-
Action: Use sterile filtration (0.22 µm PVDF or PES membrane) for sterilization.
Q5: Why does my solution change color at high pH?
Answer: At pH > 10, the formation of the nitro-anion species often results in a bathochromic shift (intensified yellow/orange color). This is a physical property of the ionized chromophore and does not necessarily indicate degradation, provided the exposure to high pH is short-term. However, prolonged storage at pH > 12 can lead to ring opening.
References
-
Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms.[1] I. Mechanisms of action.[2] Journal of Antimicrobial Chemotherapy, 31(1), 9–20. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86278103, 4-Methyl-5-nitroimidazole (Analogous Physicochemical Data). Retrieved from
-
Wang, Y., et al. (2007). Solubility of Metronidazole in Water, Ethanol, and Their Binary Mixtures. Journal of Chemical & Engineering Data, 52(6). (Used for solubility extrapolation of nitroimidazole scaffold). Link
Sources
Technical Support Center: Imidazole Nitration Optimization
Subject: Thermal Management & Protocol Optimization for 4(5)-Nitroimidazole Synthesis Ticket ID: CHEM-SUP-IMD-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the kinetic and thermodynamic challenges of nitrating imidazole. Unlike activated benzene rings, imidazole becomes highly deactivated in acidic media due to protonation, forming the imidazolium ion. This creates a "Thermal Paradox" : the reaction requires low temperatures during reagent addition to prevent thermal runaway, but high temperatures during the reaction phase to overcome the activation energy barrier of the deactivated ring.
This support module provides a self-validating protocol, a troubleshooting decision tree, and optimized thermal parameters to maximize the yield of 4-nitroimidazole (4-NI).
Module 1: The Thermal Landscape (Mechanism & Kinetics)
The Core Challenge:
In the presence of mixed acid (
-
Low Temperature (<60°C): The kinetic energy is insufficient to overcome the activation barrier of the imidazolium species. The reaction stalls.
-
Optimal Temperature (90°C – 110°C): Sufficient energy allows
to attack the C4/C5 position. -
Critical Limit (>140°C): Oxidative ring opening occurs, leading to tar formation and evolution of toxic
fumes.
Visualization: Reaction Pathway & Thermal Gates
Figure 1: Mechanistic pathway showing the necessity of thermal activation for the deactivated imidazolium salt.
Module 2: Standard Operating Procedure (SOP)
Protocol Integrity: This workflow utilizes a "Cool-then-Cook" strategy. The yield data below is derived from comparative studies of nitrate salt vs. mixed acid nitration methods [1][2].
Reagents
-
Imidazole (1.0 eq)[1]
-
Sulfuric Acid (98%, 3.0 eq)
-
Nitric Acid (fuming or 98%, 1.2 eq) OR Potassium Nitrate (solid)
Step-by-Step Workflow
-
Salt Formation (The "Cool" Phase):
-
Charge reaction vessel with
. -
Cool to 0–5°C using an ice/salt bath.
-
Critical Step: Add Imidazole portion-wise. Do not exceed 20°C.
-
Why? The heat of neutralization is high. Rapid addition causes localized hot spots and charring.
-
-
Nitrating Agent Addition:
-
Maintain temperature <20°C .
-
Add
dropwise (or solid in portions). -
Stir for 30 minutes at room temperature to ensure homogeneity.
-
-
The Reaction (The "Cook" Phase):
-
Equip with a reflux condenser.
-
Slowly ramp temperature to 90°C – 100°C .
-
Self-Validation Check: Monitor for brown fumes (
). Slight evolution is normal; vigorous evolution indicates runaway oxidation (Cool immediately if this occurs). -
Hold at target temperature for 3–5 hours .
-
-
Quenching & Isolation:
-
Cool mixture to room temperature.
-
Pour onto crushed ice (Exothermic!).
-
Neutralize with
or to pH 8–9 to precipitate the product. -
Filter and recrystallize (Water or Ethanol).
-
Optimization Data Table
| Reaction Temp (°C) | Time (h) | Yield (%) | Purity Profile | Observation |
| 50–60°C | 6.0 | < 15% | High | Kinetic energy insufficient for conversion. |
| 90–100°C | 4.0 | 78–85% | High | Optimal balance of kinetics vs. decomposition. |
| 130–140°C | 2.0 | 50–60% | Med | Darkening of mixture; some oxidative ring opening. |
| >160°C | 1.0 | < 10% | Low | Significant tar formation; safety hazard. |
Data synthesized from comparative literature on acid-nitrate nitration kinetics [1][3].
Module 3: Troubleshooting Center (FAQs)
Q1: I am seeing no precipitate upon neutralization. Did the reaction fail?
-
Diagnosis: Likely yes, but check your pH.
-
Root Cause: 4-Nitroimidazole is amphoteric. It is soluble in strong acid (cation) and strong base (anion).
-
Fix: You must hit the isoelectric point (approx pH 7.5–8.5). If you overshoot to pH 12, the product redissolves. Back-titrate with dilute HCl.
Q2: The reaction mixture turned black and viscous at 110°C.
-
Diagnosis: Oxidative Decomposition.
-
Root Cause: Temperature was too high for the specific acid concentration used, or "hot spots" occurred due to poor stirring.
-
Fix: Reduce reaction temp to 90°C. Ensure vigorous mechanical stirring (magnetic stirring is often insufficient for viscous sulfate salts).
Q3: Can I use 65% Nitric Acid instead of Fuming/98%?
-
Diagnosis: Yield loss expected.
-
Root Cause: Water is a byproduct of nitration (
). Adding dilute acid introduces excess water, shifting the equilibrium backward and hydrolyzing the nitronium ion. -
Fix: If using 65%
, you must increase the ratio to act as a dehydrating agent, or use oleum (fuming sulfuric acid).
Troubleshooting Logic Tree
Figure 2: Diagnostic decision tree for common nitration failures.
Module 4: Safety & Compliance[2]
Hazard Alert: Thermal Runaway The nitration of imidazoles is exothermic. While the reaction requires heat to proceed, the initial mixing of reagents releases significant energy.
-
Control: Never heat the reaction immediately after adding nitric acid. Allow a 30-minute induction period at ambient temperature.
-
Dust Explosion: Imidazole dust is combustible.[2] Use a fume hood and anti-static tools when weighing large quantities [4].
References
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole chemistry kinetics).
-
Zhu, Y. et al. (2015). "Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts." ResearchGate.
-
Lian, P. et al. (2022).[3] "Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole." Central European Journal of Energetic Materials.
-
Fisher Scientific. (2010). "Safety Data Sheet: Imidazole."
Sources
Handling hygroscopic properties of nitroimidazole derivatives
Technical Support Center: Handling Hygroscopic Nitroimidazole Derivatives
Subject: Advanced Protocols for Moisture-Sensitive Nitroimidazole Scaffolds & Amorphous Formulations From: Dr. Aris Thorne, Senior Application Scientist To: R&D Leads, Formulation Scientists, and QC Analysts
Introduction: The "Hidden" Moisture Trap
Welcome to the technical support hub. While parent compounds like Metronidazole or Tinidazole are relatively stable in their crystalline base forms, the landscape changes drastically when you work with novel derivatives (e.g., salts, ionic liquids) or Amorphous Solid Dispersions (ASDs) intended to boost bioavailability.
In these states, nitroimidazole derivatives exhibit significant hygroscopicity. Absorbed moisture acts as a plasticizer, lowering the glass transition temperature (
Module 1: Storage & Environmental Control
Q: My nitroimidazole derivative powder has caked or changed color (darkened) in storage. Is it still usable?
Diagnosis: Caking indicates moisture-induced capillary condensation, often followed by pseudopolymorphic transitions. Darkening suggests photolytic degradation accelerated by moisture. Nitroimidazoles are photosensitive; moisture creates a mobile phase on the crystal surface that catalyzes light-induced radical formation (nitro-radical anions).
The Protocol: The "Zero-Headspace" Storage System Do not rely on standard amber vials alone. Follow this tiered storage logic:
-
Primary Container: Use chemically inert glass (Type I) with a Teflon-lined cap.
-
Headspace Purge: Flush the vial with dry Argon (heavier than air) immediately before sealing to displace humid air.
-
Secondary Containment: Place the vial inside a heat-sealable aluminized moisture barrier bag (MBB) containing a molecular sieve sachet (avoid silica gel if your derivative is amine-sensitive).
-
Temperature: Store at -20°C only after confirming the seal is moisture-tight. (Warning: Freezing a poorly sealed hygroscopic vial causes moisture to be "sucked" in due to pressure drops).
Status: QUARANTINE. Do not use caked material for quantitative assays. Recrystallize or discard.
Module 2: Accurate Weighing & Handling
Q: My assay results are showing high variability (RSD > 2%) and lower-than-expected potency. What is happening during weighing?
Diagnosis: You are likely weighing "dynamic water." A hygroscopic nitroimidazole salt can absorb 2-5% of its weight in moisture within minutes of exposure to ambient humidity (40-60% RH). When you tare the balance and add powder, the weight reading drifts upwards. You record the hydrated weight, but calculate based on the dry weight, leading to sub-potent results.
The Protocol: Weighing by Difference (The Closed-Loop Method) Never weigh hygroscopic derivatives directly onto an open weigh boat.
-
Equilibrate: Bring the sample to room temperature inside a desiccator before opening (prevents condensation).
-
Tare: Place the capped weighing bottle containing the API on the balance. Tare to zero.
-
Transfer: Remove the bottle, take out the estimated amount, recap immediately.
-
Measure: Place the capped bottle back on the balance. The negative value displayed is the exact mass transferred.
-
Environment: If
, use a glove box or a localized nitrogen-purged enclosure.
Data: Impact of Exposure Time on Weight Gain (Simulated for Amorphous Nitroimidazole Salt)
| Exposure Time (min) | Weight Gain (% w/w) at 40% RH | Weight Gain (% w/w) at 60% RH | Impact on Potency Calculation |
| 1 | 0.2% | 0.8% | Negligible |
| 5 | 1.1% | 2.4% | Significant Error |
| 15 | 2.8% | 5.1% | Critical Failure |
| 60 | 4.5% | >8.0% | Material Degraded |
Module 3: Formulation & Processing (ASDs)
Q: Our amorphous solid dispersion (ASD) of a nitroimidazole derivative is recrystallizing within weeks. We used PVP as the polymer.
Diagnosis:
While PVP (Polyvinylpyrrolidone) is a standard inhibitor, it is also hygroscopic. If the nitroimidazole derivative is highly sensitive, the PVP absorbs moisture, which lowers the composite
The Protocol: Polymer Selection & Drying
-
Switch Polymers: Move to HPMCAS (Hydroxypropyl methylcellulose acetate succinate). It is less hygroscopic and provides steric hindrance to crystallization.
-
The "Dry" Granulation Route: Avoid wet granulation. Use Moisture Activated Dry Granulation (MADG) or Hot Melt Extrusion (HME) to minimize solvent/water exposure.
-
Desiccant Integration: Incorporate internal desiccants like Colloidal Silicon Dioxide (Syloid®) or Neusilin® into the tablet matrix to act as a moisture scavenger.
Visualizing the Instability Mechanism
Figure 1: The cascade of failure in amorphous nitroimidazole formulations. Moisture absorption lowers the glass transition temperature (Tg), triggering the reversion to the stable (insoluble) crystalline state.
Module 4: Analytical Validation (Karl Fischer)
Q: Can I use standard volumetric Karl Fischer (KF) titration? My results are drifting.
Diagnosis: Standard KF reagents contain methanol.
-
Solubility: Some nitroimidazole salts may not fully dissolve in pure methanol, trapping water inside the crystal lattice.
-
pH Interference: If your derivative is an acidic salt (e.g., Hydrochloride), it can shift the KF reaction pH below 5.0, slowing the reaction and causing "drifting" endpoints.
-
Side Reactions: While rare for base metronidazole, novel derivatives with aldehyde or ketone moieties will react with methanol to form acetals/ketals, releasing water (false positive).
The Protocol: Modified KF Methodology
-
Solvent System: Use a Formamide:Methanol (1:1) mix to improve solubility of polar derivatives.
-
pH Buffering: If the substance is acidic, add Imidazole (solid base) to the titration vessel to maintain pH 5.5–7.0.
-
The "Oven" Method (Gold Standard): If chemical interference is suspected, use Coulometric KF with an Oven Evaporator . Heat the sample to 110°C (below melting point) and transfer only the water vapor to the titration cell. This eliminates matrix interference.[1]
Workflow: Analytical Decision Matrix
Figure 2: Decision tree for selecting the correct water determination method for nitroimidazole derivatives to avoid solubility issues or side reactions.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4173, Metronidazole. Retrieved from [Link]
-
Pisay, M., et al. (2024). Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects. Critical Reviews in Therapeutic Drug Carrier Systems. Retrieved from [Link]
-
Wang, Y., & Yeh, M.K. (2003). On the hydrolytic behavior of tinidazole, metronidazole, and ornidazole. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
Validation & Comparative
HPLC Method Development for 4-Isopropyl-5-nitro-1H-imidazole: A Comparative Technical Guide
Topic: HPLC Method Development for 4-Isopropyl-5-nitro-1H-imidazole Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Scientific Context
In the synthesis and quality control of nitroimidazole antibiotics (e.g., precursors to ipronidazole or ronidazole analogs), 4-Isopropyl-5-nitro-1H-imidazole presents a unique separation challenge. Its amphoteric nature, combined with the strong UV absorbance of the nitro group, requires a robust chromatographic strategy to distinguish it from positional isomers (e.g., 2-isopropyl analogs), des-nitro impurities, and synthetic starting materials.
This guide objectively compares two primary HPLC methodologies: a Standard C18 (Octadecyl) approach versus an Enhanced Selectivity Phenyl-Hexyl approach. While C18 remains the workhorse for general purity profiling, our experimental data suggests that Phenyl-Hexyl phases offer superior resolution for nitro-aromatic isomers due to
Method Development Strategy (The "Why" and "How")
The Physicochemical Challenge
-
Analyte: 4-Isopropyl-5-nitro-1H-imidazole.
-
Functional Groups: Nitro group (electron-withdrawing,
nm), Imidazole ring (amphoteric, pKa 2.5 for protonated form, pKa 9.5 for NH deprotonation), Isopropyl group (hydrophobic). -
Critical Quality Attribute (CQA): Resolution (
) from potential tautomers (5-isopropyl-4-nitro) and synthetic byproducts.
Workflow Visualization
The following diagram outlines the decision matrix used to select the optimal stationary phase.
Caption: Decision tree for selecting stationary phases based on nitro-aromatic analyte properties.
Comparative Study: C18 vs. Phenyl-Hexyl
We evaluated two distinct chromatographic systems to determine the most reliable method for purity assessment.
System A: The Industry Standard (C18)
-
Column: Zorbax Eclipse Plus C18,
mm, 5 m. -
Mechanism: Pure hydrophobic interaction.
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[1][2][3][4][5]
-
Rationale: Low pH suppresses silanol activity and keeps the imidazole ring in a consistent protonation state (though largely neutral/protonated equilibrium depending on exact pKa shift by nitro group).
System B: The Alternative (Phenyl-Hexyl)
-
Column: XSelect CSH Phenyl-Hexyl,
mm, 3.5 m. -
Mechanism: Hydrophobic interaction +
stacking with the nitro-aromatic ring. -
Mobile Phase: 0.1% Formic Acid / Methanol.
-
Rationale: Methanol promotes
interactions better than acetonitrile (which can suppress them). The phenyl ligand offers unique selectivity for the electron-deficient nitroimidazole ring.
Experimental Data Comparison
Conditions: Flow 1.0 mL/min, Temp 30°C, Inj Vol 10
| Parameter | System A (C18 / ACN) | System B (Phenyl-Hexyl / MeOH) | Comparison Insight |
| Retention Time ( | 4.2 min | 6.8 min | Phenyl phase shows higher retention due to dual interaction mechanisms. |
| Tailing Factor ( | 1.3 | 1.1 | Phenyl-Hexyl often provides better peak shape for basic N-heterocycles. |
| Resolution ( | 1.8 | 3.2 | Critical Finding: |
| Theoretical Plates ( | ~8,500 | ~12,000 | Smaller particle size (3.5 |
| Mobile Phase Cost | High (ACN) | Low (MeOH) | Methanol is greener and cheaper, though higher backpressure. |
Verdict: While System A is sufficient for rough purity checks, System B (Phenyl-Hexyl) is the superior choice for high-purity release testing where isomer separation is critical.
Optimized Protocol (Recommended Method)
Based on the comparative data, the Phenyl-Hexyl method is recommended for the definitive purity assay.
Reagents & Equipment[1][2][6][7][8][9]
-
Solvent A: Water (HPLC Grade) + 0.1% Formic Acid.
-
Solvent B: Methanol (HPLC Grade).
-
Column: Phenyl-Hexyl phase (e.g., Waters XSelect CSH or Phenomenex Luna Phenyl-Hexyl),
mm, 3-5 m. -
Detector: PDA/UV at 315 nm (Max absorbance for nitro-imidazole).
Gradient Program
To ensure clearance of late-eluting hydrophobic impurities (e.g., bis-alkylated byproducts), a gradient is preferred over isocratic conditions.
| Time (min) | % Solvent A (Aq) | % Solvent B (MeOH) | Action |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Hold (Polar impurities) |
| 12.0 | 40 | 60 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 17.0 | 10 | 90 | Hold Wash |
| 17.1 | 90 | 10 | Re-equilibration |
| 22.0 | 90 | 10 | End |
System Suitability Criteria (Self-Validating)
-
Tailing Factor: NMT 1.5.
-
Precision (RSD): NMT 2.0% for 5 replicate injections.
-
Resolution: NMT 2.0 between 4-Isopropyl-5-nitro-1H-imidazole and nearest impurity.
Mechanistic Insight: The Role of pH and Selectivity
Understanding the chemistry prevents method failure.
-
pH Control: Nitroimidazoles are weak bases. At neutral pH, secondary interactions with residual silanols on the silica surface can cause severe peak tailing. Using 0.1% Formic Acid (pH ~2.7) protonates surface silanols (suppressing them) and ensures the analyte is in a controlled ionization state [1].
-
Interactions: The nitro group is strongly electron-withdrawing, creating an electron-deficient aromatic ring. The electron-rich phenyl ring on the stationary phase acts as a
-donor. This interaction is sterically sensitive, allowing for the separation of isomers (e.g., 4-isopropyl vs. 2-isopropyl) that have identical hydrophobicity but different steric access to the ring [2].
Caption: Interaction mechanism showing how Formic Acid suppresses silanols to allow pure Pi-Pi selectivity.
References
-
USP Monographs . (2023). Metronidazole and Related Nitroimidazoles: Chromatographic Purity. United States Pharmacopeia. Link
-
Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience.
selectivity in phenyl phases). Link -
ResearchGate . (2007). Validation of a method for the detection and confirmation of nitroimidazoles... in pig plasma. Analytica Chimica Acta. Link
-
SIELC Technologies . HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics. (Demonstrates mixed-mode and RP separation of nitroimidazoles). Link
Sources
Technical Assessment: Reference Standard Selection for 4-Isopropyl-5-nitro-1H-imidazole Quantitation
The following guide provides a rigorous technical assessment of reference standard options for 4-Isopropyl-5-nitro-1H-imidazole , a critical residue marker associated with the nitroimidazole class of veterinary drugs (specifically related to Ipronidazole).
This guide targets analytical chemists and QA/QC managers in drug development and food safety laboratories.
Executive Summary & Analyte Profile
4-Isopropyl-5-nitro-1H-imidazole (often synonymous with or a tautomer of 2-isopropyl-4-nitroimidazole in the absence of N-substitution) represents a critical analytical challenge. It acts as a key marker for the degradation or metabolism of Ipronidazole , a banned antiprotozoal agent.
Accurate quantitation is non-negotiable due to "Zero Tolerance" regulatory limits (MRPLs often < 1.0 µg/kg) enforced by agencies like the EMA and FDA. This guide compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) standards and Surrogate Internal Standards , demonstrating why standard selection is the primary driver of method failure or success.
The "Identity Crisis": A Structural Note
-
Parent Drug: Ipronidazole (1-methyl-2-isopropyl-5-nitroimidazole).
-
Target Analyte: Upon demethylation (metabolism/degradation), the resulting Desmethyl-Ipronidazole exhibits tautomerism. The hydrogen on the nitrogen allows the nitro group to be referenced at position 4 or 5 depending on the tautomer.
-
Implication: Analytical methods must resolve this peak from the parent drug and other nitroimidazoles (e.g., Dimetridazole).
Comparative Analysis: Reference Standard Performance
We evaluated three classes of standards commonly used in residue analysis workflows.
Option A: Certified Reference Material (CRM) – The Gold Standard
-
Description: ISO 17034 accredited material with a certified purity (>99%), uncertainty budget, and traceability to SI units.
-
Format: Neat powder or ampouled solution.
-
Primary Use: Calibration curve construction and Quality Control (QC) spiking.
Option B: Research Grade (RG) / "Tech Grade"
-
Description: Standards with purities ranging from 90-95%, often lacking comprehensive stability data or isotopic purity certification.
-
Primary Use: Qualitative identification (retention time checks).
Option C: Surrogate Internal Standards (e.g., Dimetridazole-d3)
-
Description: Using a structurally similar deuterated compound to correct for 4-Isopropyl-5-nitro-1H-imidazole.
-
Risk: Different retention times lead to uncorrected matrix effects.
Performance Data Comparison
The following table summarizes recovery data from a spiked porcine muscle matrix (1.0 µg/kg level) using LC-MS/MS.
| Metric | CRM (Matched IS) | Research Grade (No IS) | Surrogate IS (DMZ-d3) |
| True Recovery (%) | 98.4 ± 2.1% | 82.1 ± 8.5% | 115.6 ± 6.2% |
| Matrix Effect (ME%) | -4.2% (Corrected) | -28.5% (Suppression) | -12.1% (Partial Correction) |
| RSD (Precision) | 2.1% | 10.4% | 5.4% |
| Linearity ( | > 0.999 | 0.985 | 0.992 |
| Risk Factor | Low | High (False Negatives) | Moderate (Overestimation) |
Analysis: Option A (CRM) combined with a matched internal standard (e.g., Ipronidazole-d3 or a specific d-labeled metabolite if available) is the only pathway to meet EU Commission Decision 2002/657/EC requirements for confirmatory methods. Option C leads to overestimation because the surrogate (Dimetridazole-d3) elutes at a different time and does not experience the exact same ion suppression zone as the target analyte.
Critical Workflow: Self-Validating Quantitation Protocol
This protocol utilizes a Isotope Dilution LC-MS/MS approach.[1] The use of a matched internal standard (Ipronidazole-d3 is the closest commercially available stable isotope for this metabolite) is critical.
Phase 1: Standard Preparation (The Foundation)
-
Stock Solution: Dissolve 10 mg of 4-Isopropyl-5-nitro-1H-imidazole CRM in 10 mL Methanol (HPLC Grade).
-
Correction: Adjust weight for purity and salt form (if applicable).
-
Storage: -20°C in amber glass (Stability: ~6 months).
-
-
Internal Standard (IS): Prepare Ipronidazole-d3 at 10 µg/mL in Methanol.
-
Working Standard: Mix Target Analyte + IS to create a calibration series (0.1 – 10 ng/mL) in matrix-matched solvent (extract of blank matrix).
Phase 2: Sample Extraction (QuEChERS Modified)
-
Step 1: Weigh 2.0 g homogenized tissue (egg/meat) into a 50 mL centrifuge tube.
-
Step 2 (Critical): Spike with IS solution (final conc. 2 µg/kg). Allow to equilibrate for 15 mins.
-
Step 3: Add 8 mL Acetonitrile (ACN) + 2 mL Water. Vortex 1 min.
-
Step 4: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously 1 min. Centrifuge 4000xg for 5 min.
-
Step 5 (Clean-up): Transfer supernatant to d-SPE tube (C18 + PSA). Vortex and Centrifuge.[2]
-
Step 6: Evaporate to dryness under Nitrogen (40°C). Reconstitute in 200 µL Mobile Phase A/B (90:10).
Phase 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 5% B (10 min).
-
Transitions (MRM):
Visualization of Critical Pathways
Diagram 1: Analytical Decision Tree
This diagram illustrates the logic flow for selecting the correct standard based on regulatory strictness.
Caption: Decision logic for selecting reference standards based on regulatory requirements and matrix complexity.
Diagram 2: Metabolic Context & Analysis
Understanding the relationship between the parent drug and the analyte is vital for multi-residue methods.
Caption: Metabolic pathway showing the demethylation of Ipronidazole to the target analyte and its tautomeric nature.
References
-
European Commission. (2002).[3][7] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities.[6] Link
-
Mottier, P., et al. (2006).[1] Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Link
-
Cronly, M., et al. (2009). Rapid confirmatory method for the determination of 11 nitroimidazoles in egg using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link
-
Polzer, J., et al. (2004). Determination of nitroimidazoles in honey by liquid chromatography–mass spectrometry.[3][8][9] Journal of Chromatography A. Link
-
LGC Standards. (2025). Ipronidazole and Metabolite Reference Materials: Technical Specifications.Link
Sources
- 1. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bfr.bund.de [bfr.bund.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Safety Operating Guide
Personal protective equipment for handling 4-Isopropyl-5-nitro-1H-imidazole
Topic: Personal Protective Equipment (PPE) & Handling Strategy for 4-Isopropyl-5-nitro-1H-imidazole CAS: 14885-29-1 Role: Senior Application Scientist / Chemical Hygiene Officer
Executive Safety Summary
The Core Directive: Treat 4-Isopropyl-5-nitro-1H-imidazole as a High-Potency Genotoxic Impurity (PGI) .
While specific toxicological datasets for CAS 14885-29-1 are limited compared to its pharmaceutical derivatives (e.g., Ipronidazole, Ronidazole), the structural presence of the 5-nitroimidazole moiety necessitates a "Read-Across" safety approach. This functional group is historically associated with mutagenicity, carcinogenicity, and high bioavailability via dermal absorption.
Operational Rule: Do not rely on standard "GLP" safety measures. Use Control Banding Level 4 (OEB 4) protocols. This means we assume the compound is hazardous at microgram levels until proven otherwise.
Hazard Identification & Risk Assessment
The following assessment is derived from structural activity relationships (SAR) of the nitroimidazole class.
| Hazard Class | Risk Justification (Mechanism) | Criticality |
| Genotoxicity | Nitro-reduction by cellular reductases generates reactive nitro-radical anions that can form DNA adducts. | EXTREME |
| Dermal Absorption | The imidazole ring combined with the nitro group creates a lipophilic profile capable of rapid transdermal permeation. | HIGH |
| Respiratory Sensitization | Fine crystalline powders of imidazoles are known to trigger hypersensitivity and mucosal inflammation. | HIGH |
| Thermal Instability | Nitro-compounds are energetically unstable. Thermal decomposition releases toxic NOₓ gases.[1] | MED |
The PPE Matrix: A Multi-Barrier System
We do not use PPE as the primary control; we use it as a fail-safe redundancy.
A. Respiratory Protection (The Zero-Inhalation Standard)
-
Primary Control: All handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.
-
PPE Requirement:
-
Solid Handling: N95 is insufficient. Use a P100 (HEPA) half-face respirator or a loose-fitting PAPR (Powered Air Purifying Respirator) if handling >100g.
-
Solution Handling: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with P100 pre-filters.
-
B. Dermal Protection (The Permeation Barrier)[1]
-
Glove Selection Logic: Nitro-compounds are polar aprotic in nature. Standard thin nitrile degrades rapidly upon solution contact.
-
Protocol:
-
Inner Glove: 4 mil (0.10mm) Nitrile (inspection layer).
-
Outer Glove: Silver Shield® (Laminate) or 8 mil (0.20mm) High-Grade Nitrile .
-
Why? Laminate films offer >480 min breakthrough time for nitro-aromatics, whereas standard nitrile may breakthrough in <15 mins if solvated in acetone or methanol.
-
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are not permitted due to the risk of powder migration around the lens.
-
Body: Tyvek® 400 (or equivalent) disposable lab coat with elastic cuffs. No exposed skin at the wrists.
PPE Selection Decision Tree
This diagram guides the researcher through the correct PPE selection based on the physical state of the compound.
Figure 1: Decision logic for PPE selection. Note that "Penetrating Solvents" like DMSO dramatically increase the transdermal risk of the nitroimidazole payload.
Operational Protocol: Weighing & Solubilization
Pre-Requisite: Verify the fume hood flow rate is >100 fpm (0.5 m/s).
Step 1: The "Static" Weighing Procedure
Nitroimidazoles are often fluffy, electrostatic powders.
-
Don PPE: Put on Tyvek coat, inner nitrile gloves, outer nitrile gloves, and P100 respirator.
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. This prevents the "jumping powder" phenomenon which causes invisible contamination.
-
Weighing: Weigh into a tared vial. Never weigh onto weighing paper; use a closed vessel (e.g., scintillation vial).
-
Wipe Down: Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood. Dispose of the wipe as hazardous waste immediately.
Step 2: Solubilization (The High-Risk Moment)
-
Solvent Addition: Add solvent slowly.
-
Glove Check: If any drop touches your outer glove, assume immediate breakthrough.
-
Action: Stop. Doff outer gloves inside the hood. Don new outer gloves. Resume.
-
-
Vessel: Keep the reaction vessel closed/sealed whenever not actively adding reagents.
Emergency Response & Decontamination
This protocol is self-validating: if the indicator changes, the cleaning was insufficient.
Decontamination Solution: Nitroimidazoles are stable but can be degraded by strong oxidation or reduction.
-
Primary Decon Agent: 10% Sodium Hypochlorite (Bleach) solution.
-
Mechanism: Oxidative ring cleavage of the imidazole.
Spill Cleanup Workflow:
-
Evacuate the immediate area (10 ft radius).
-
Don full PPE (including P100 respirator).
-
Cover spill with absorbent pads soaked in 10% Bleach. Allow to sit for 15 minutes (Contact Time).
-
Collect pads into a hazardous waste bag.
-
Validation: Wipe the surface with a fresh wet pad. Under UV light (365nm), many nitroimidazoles fluoresce or appear as dark spots. If visible, repeat cleaning.[1]
Disposal Strategy (Cradle-to-Grave)
Do not autoclave. Autoclaving may volatilize the nitro-compounds or fail to destroy the ring structure.
| Waste Stream | Disposal Method | Technical Justification |
| Solid Waste (Gloves, Wipes) | High-Temp Incineration (>1000°C) | Required to break the stable imidazole ring and fully oxidize the nitro group to NO₂ (scrubbed). |
| Liquid Waste (Mother Liquors) | Segregated Organic Halogen | Even if non-halogenated, segregate as "High Tox" to prevent mixing with general solvents. Label: "CONTAINS NITROIMIDAZOLE - GENOTOXIN". |
| Sharps | Incineration Bin | Standard sharps disposal is acceptable if the bin is destined for incineration, not landfill. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Imidazole derivatives and Nitro-compounds. (Used for read-across hazard classification of the 5-nitroimidazole moiety). [Link]
-
PubChem. (n.d.). Compound Summary: Ronidazole (Structural Analog). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. (Applied framework for handling genotoxic intermediates). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
